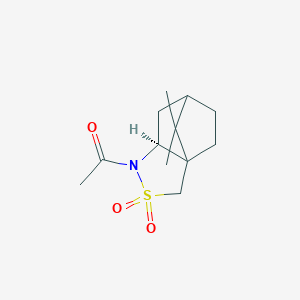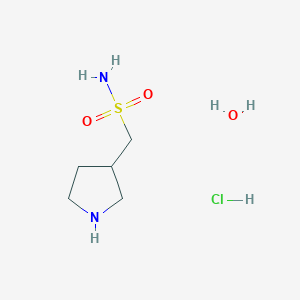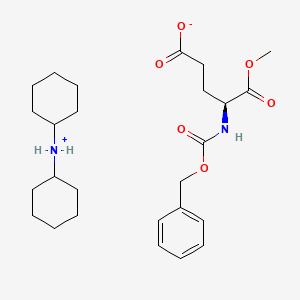
Unii-Z41H3C5BT9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
J147 is an anilide.
J147 is an experimental drug with reported effects against both Alzheimer's disease and ageing in mouse models of accelerated aging. It is a curcumin derivative and a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy.
Mechanism of Action
Target of Action
J147, an analogue of curcumin, primarily targets the mitochondrial α-F1-ATP synthase (ATP5A) both in vitro and in vivo . ATP5A is a crucial component of the ATP synthase complex, which plays a central role in cellular energy production.
Mode of Action
J147 interacts with ATP5A by inhibiting its activity, which induces an increase in the cytosolic Ca2+ concentration in a dose-dependent manner . This interaction influences the body’s natural requirements for energy and focus, particularly targeting aging and neurodegenerative diseases .
Biochemical Pathways
J147 affects several biochemical pathways. It modulates the AMPK pathway, causing the inhibition of acetyl-CoA carboxylase 1 (ACC1), an enzyme responsible for converting acetyl-CoA into malonyl-CoA, the precursor of free fatty acids . This modulation may explain the effect of J147 in reducing plasma and brain fatty acid levels .
Pharmacokinetics
J147 is designed and synthesized with better stability and bioavailability compared to curcumin . It is orally active and has good medicinal chemical properties for a CNS drug . .
Result of Action
The administration of J147 has been shown to reverse memory deficits, potentiate the production of new brain cells, and slow or reverse Alzheimer’s progression in mice . These effects are associated with an increase in the level of brain-derived neurotrophic factor (BDNF) along with the expression of BDNF-responsive proteins, enhancement of long-term potentiation (LTP), synaptic protein preservation, the reduction of markers for oxidative stress and inflammation, the reduction of amyloid plaques, and lower levels of soluble Aβ 1-42 and Aβ 1-40 .
Action Environment
Therefore, factors related to aging and the progression of neurodegenerative diseases could potentially influence the action of J147
Biochemical Analysis
Biochemical Properties
J147 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to interact with ATP synthase, a mitochondrial protein that helps generate ATP, the cell’s energy currency . By manipulating ATP synthase activity, J147 can protect neuronal cells from multiple toxicities associated with the aging brain . Furthermore, J147 has been associated with an increase in brain-derived neurotrophic factor (BDNF) levels and the expression of BDNF responsive proteins .
Cellular Effects
J147 has demonstrated various effects on cellular processes. It has been shown to reduce markers for oxidative stress and inflammation, preserve synaptic proteins, and lower levels of soluble Aβ1–42 and Aβ1–40, which are associated with Alzheimer’s disease . J147 also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of J147 involves its binding interactions with ATP synthase . By inhibiting ATP synthase, J147 can reduce toxic metabolites that cause excitotoxicity . This allows for healthier mitochondria by modulating the AMPK/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, J147 has shown to rescue cognitive deficits when administered at a late stage in the disease . This suggests that J147 has a stable effect over time and does not degrade significantly in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of J147 vary with different dosages. While specific dosage effects are not mentioned in the available literature, J147 has shown promising results in reversing memory impairments and improving brain health in mice .
Metabolic Pathways
J147 is involved in metabolic pathways related to energy production. It targets ATP synthase, a key enzyme in the production of ATP . This interaction influences metabolic flux and can potentially affect metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for J147 have not been identified, it is known that J147 can effectively penetrate the blood-brain barrier . This suggests that J147 can be distributed within cells and tissues effectively.
Subcellular Localization
The subcellular localization of J147 is primarily in the mitochondria, where it interacts with ATP synthase . This interaction influences the production of ATP, a crucial molecule for energy transfer within cells .
Properties
CAS No. |
1807913-16-1 |
|---|---|
Molecular Formula |
C18H17F3N2O2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11- |
InChI Key |
HYMZAYGFKNNHDN-JJFYIABZSA-N |
SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C\C2=CC(=CC=C2)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of J147?
A1: J147 targets the mitochondrial α-F1-ATP synthase (ATP5A) [, ].
Q2: How does J147 interact with ATP synthase?
A2: J147 binds to the allosteric site of ATP synthase, exhibiting favorable interactions with amino acid residues like Gln215, Gly217, Thr219, Asp312, Asp313, Glu371, and Arg406 []. This binding modulates the enzyme's activity.
Q3: What are the downstream effects of J147 binding to ATP synthase?
A3: J147 binding leads to increased intracellular calcium, activating the CAMKK2-dependent AMPK/mTOR pathway []. This pathway is recognized for its role in longevity.
Q4: Does J147 affect other pathways besides AMPK/mTOR?
A4: Yes, J147 also increases acetyl-CoA levels by inhibiting acetyl-CoA carboxylase 1 (ACC1), leading to neuroprotection and increased histone H3K9 acetylation, a modification linked to memory enhancement [].
Q5: What is the significance of J147's impact on the hippocampal transcriptome and plasma metabolome?
A5: J147 prevents age-associated alterations in the hippocampal transcriptome and plasma metabolome in mice []. This suggests that it can counteract molecular changes linked to aging.
Q6: What is the molecular formula and weight of J147?
A6: The molecular formula of J147 is C18H17F3N2O2, and its molecular weight is 362.34 g/mol [].
Q7: Are there any spectroscopic data available for J147?
A7: Yes, NMR spectroscopic data, including both experimental and calculated values, are available for J147 []. These data provide insights into its structural conformation in solution.
Q8: Have any structural modifications of J147 been explored?
A8: Yes, several J147 derivatives have been synthesized, including one with a 2,2-dicyanovinyl substituent (3j) [].
Q9: How do these modifications affect the activity of J147?
A9: Derivative 3j showed potent inhibitory activity against β-amyloid (Aβ) aggregation and toxicity, even disassembling preformed Aβ fibrils []. This highlights the potential for improving J147's efficacy through structural modifications.
Q10: Are there any concerns regarding the stability of J147?
A10: While the provided research doesn't explicitly address J147's stability, it does mention its superior bioavailability and stability compared to curcumin, its parent compound [].
Q11: What formulation strategies could be explored to improve J147's properties?
A11: While not explicitly mentioned in the research, potential strategies could include encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to enhance solubility, stability, or targeted delivery.
Q12: Is there information available on the ADME (absorption, distribution, metabolism, excretion) of J147?
A12: The provided research focuses primarily on J147's mechanism of action and efficacy. Detailed information on its ADME profile would require further investigation.
Q13: What cell-based assays have been used to study J147?
A13: J147 has been shown to rescue HT22 cells from iodoacetic acid and oxytosis challenges. It also protects E18 cortical neurons from glutamate excitotoxicity and prevents cell death in trophic factor withdrawal assays [].
Q14: What animal models have been used to investigate J147's efficacy?
A14: J147 has shown efficacy in various animal models, including:
- Rodent intraluminal suture model of stroke: Reduced stroke-induced behavioral deficits and infarct volume [].
- Embolic stroke model: Reduced tPA-induced brain hemorrhage and improved cerebroprotection when co-administered with tPA [].
- Streptozotocin (STZ)-induced diabetic peripheral neuropathy (DPN) rat models: Ameliorated DPN symptoms by modulating AMPK/TRPA1 signaling [, ].
- Aged Alzheimer's disease mice: Reversed cognitive impairment [, ].
- Rapidly aging SAMP8 mice: Reduced cognitive decline, improved metabolic and transcriptional markers of aging, and preserved mitochondrial homeostasis [, , ].
- Zebrafish model and UVB-induced hyperpigmentation model in guinea pigs: Exhibited hypopigmentary effects [].
Q15: Has J147 been tested in clinical trials?
A15: The provided research primarily focuses on preclinical studies. Information on clinical trials would need to be obtained from other sources.
Q16: What is known about the toxicity profile of J147?
A16: In vitro CeeTox analysis using rat hepatoma cells (H4IIE) showed a CTox value of 90 μM, indicating a relatively high concentration is needed to induce toxicity []. J147 also demonstrated a lack of genotoxicity [].
Q17: Are there any concerns regarding long-term effects of J147?
A17: While the research highlights the potential benefits of J147, comprehensive long-term safety studies are necessary to assess its suitability for chronic use.
Q18: Have any specific drug delivery strategies been investigated for J147?
A18: The provided research focuses on J147's intrinsic properties and mechanisms. Targeted drug delivery approaches would be an interesting avenue for future research.
Q19: Does J147 exhibit any catalytic properties?
A19: J147 is not described as a catalyst in the provided research. Its mode of action primarily involves modulating existing biological pathways.
Q20: Have computational chemistry and modeling techniques been employed to study J147?
A20: Yes, computational methods like density functional theory (DFT) have been used to study J147's molecular structure and energy conformations [, ]. Additionally, molecular dynamics simulations and thermodynamic calculations were employed to investigate J147's interaction with wild-type and mutant ATP synthase [].
Q21: Are there any known resistance mechanisms to J147?
A21: The provided research does not mention specific resistance mechanisms to J147. Further investigation is needed to determine if resistance might develop with prolonged use.
Q22: What are the implications of J147's efficacy in rapidly aging SAMP8 mice for understanding the relationship between aging and dementia?
A22: J147's ability to reverse multiple aging-related molecular markers in SAMP8 mice suggests a strong link between aging processes and dementia development []. This highlights the potential of targeting aging pathways to address age-related diseases like Alzheimer's disease.
Q23: What is the significance of identifying acetyl-CoA metabolism as a target for both CMS121 and J147, two structurally distinct AD drug candidates?
A23: This finding suggests a common molecular pathway shared by aging and AD, highlighting the potential of targeting acetyl-CoA metabolism as a therapeutic strategy for both conditions [].
Q24: What are the implications of J147's ability to improve both brain and kidney function in aged mice?
A24: This finding suggests that J147 might have broader geroprotective effects, extending healthy lifespan by preserving the function of multiple organ systems [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B7983890.png)
![3-[2-(Trifluoromethyl)phenyl]acrylic acid](/img/structure/B7983896.png)




![(5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B7983925.png)





